2-(Benzylsulfinyl)ethanol
Description
2-(Benzylsulfinyl)ethanol is a chiral sulfoxide compound characterized by a benzyl group attached to a sulfinyl moiety (–S(O)–) and an ethanol (–CH₂CH₂OH) substituent. The sulfinyl group introduces chirality, making enantiomeric separation relevant for applications in pharmaceuticals or asymmetric synthesis. Key properties include:
- Molecular formula: Likely C₉H₁₂O₂S (sulfoxide adds an oxygen compared to the sulfide analog).
- Molecular weight: ~184.25 g/mol (based on 2-(benzylthio)ethanol’s weight of 168.25 g/mol + 16 g/mol for the oxygen atom).
- Functional groups: Sulfinyl (–S(O)–) and hydroxyl (–OH), enabling hydrogen bonding (HB) and influencing solubility and reactivity.
Properties
CAS No. |
60506-94-7 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-benzylsulfinylethanol |
InChI |
InChI=1S/C9H12O2S/c10-6-7-12(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BFKQSRCZYKNQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)ethanol can be achieved through several methods. One common approach involves the reaction of benzylsulfinyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of 2-(Benzylsulfinyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-quality 2-(Benzylsulfinyl)ethanol .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfinyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Benzylsulfinyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfinyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(benzylsulfinyl)ethanol with structurally related sulfoxides, sulfides, and derivatives:
*α = enantioselectivity factor; higher α indicates better separation.
Key Findings:
Impact of Sulfinyl vs. Sulfide Groups: Sulfides (e.g., 2-(benzylthio)ethanol) lack the sulfinyl oxygen, rendering them achiral and less polar. This reduces their utility in enantioselective applications . Sulfoxides exhibit chirality and enhanced HB capacity due to the sulfinyl oxygen, critical for interactions with chiral stationary phases (CSPs) in HPLC .
Role of Functional Groups: Hydroxyl (–OH): In 2-(benzylsulfinyl)ethanol, the –OH group can act as an HB donor, similar to the amide (–CONH₂) in 2-(benzylsulfinyl)benzamide. However, amides generally exhibit stronger HB interactions, leading to higher enantioselectivity (α ≥1.38 vs. inferred lower α for ethanol derivatives) . Carboxylic Acid (–COOH): In 2-(benzhydrylsulfinyl)acetic acid, the –COOH group enhances polarity but may reduce conformational flexibility, limiting HB interactions compared to amides .
Substituent Effects :
- Positional Isomerism : For benzamide derivatives, shifting the benzylsulfinyl group from the 2- to 3-position (e.g., compound 10 in ) drastically reduces α due to overlapping enantiophoric systems .
- Electron-Withdrawing Groups : Bromine in 2-(3-bromobenzylsulfinyl)benzamide increases steric hindrance, lowering α compared to the unsubstituted analog .
Chromatographic Behavior: Cellulose-based CSPs (e.g., cellulose-4) show superior enantioseparation for sulfoxides with HB-donor groups. For example, 2-(benzylsulfinyl)benzamide achieves α ≥1.38 on cellulose-4 with methanol eluent, whereas ethanol derivatives may require optimized conditions due to weaker HB interactions .
Structural and Computational Insights
- Conformational Analysis: Sulfoxides with intramolecular HB (e.g., between sulfinyl oxygen and amide protons) exhibit restricted conformational freedom, enhancing enantioselectivity. Ethanol derivatives lack this feature, likely resulting in lower α values .
- Electrostatic Potential: The sulfinyl oxygen’s electron density influences HB strength. In 2-(benzylsulfinyl)benzamide, strong HB with cellulose carbamate CSPs drives separation, whereas ethanol derivatives may rely on weaker interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
